Miconazole

描述

属性

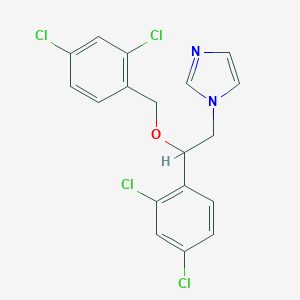

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBLEWFAAKGYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22832-87-7 (nitrate) | |

| Record name | Miconazole [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023319 | |

| Record name | Miconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Miconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.63e-04 g/L | |

| Record name | Miconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22916-47-8 | |

| Record name | Miconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22916-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miconazole [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | miconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Miconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NNO0D7S5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Miconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

159 - 163 °C | |

| Record name | Miconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Miconazole's Mechanism of Action on Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which miconazole exerts its antifungal effects, with a specific focus on its interaction with the fungal cell membrane. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core pathways and processes involved.

Core Mechanism: Disruption of Ergosterol Biosynthesis

The principal mechanism of this compound's antifungal activity is the inhibition of ergosterol synthesis, an essential sterol component that governs the fluidity, integrity, and function of the fungal cell membrane.[1][2][3] Ergosterol is analogous in function to cholesterol in mammalian cells.[2] By disrupting this critical pathway, this compound compromises the structural and functional integrity of the fungal membrane, leading to cell death.[1][2]

This compound specifically targets and inhibits the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[4][5][6][7][8] This enzyme is crucial for catalyzing the C14-demethylation of lanosterol, a key step in the biosynthetic pathway that produces ergosterol.[8][9][10] Inhibition of this enzyme leads to two primary cytotoxic consequences:

-

Depletion of Ergosterol: The reduction in ergosterol levels alters the physical properties of the membrane, increasing its rigidity and reducing its fluidity.[5][11] This change in membrane order can impair the function of membrane-bound proteins, such as those involved in nutrient transport.[5][11]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of 14α-methylated precursor sterols, such as lanosterol.[2][9] The integration of these bulky, toxic sterols into the membrane further disrupts its structure, leading to increased permeability.[2][12] This disruption results in the leakage of essential intracellular components, including ions (like K+), amino acids, and low-molecular-weight proteins, ultimately contributing to cell lysis.[4][13][14]

Secondary Mechanisms of Action

Beyond its primary role as an ergosterol synthesis inhibitor, this compound exerts its antifungal effects through additional mechanisms that contribute to its overall fungicidal activity.

Induction of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the production and accumulation of endogenous reactive oxygen species (ROS) within fungal cells.[2][6][15][16] This increase in ROS is dose-dependent.[15][17] The accumulation of ROS, such as superoxide anions and hydrogen peroxide, leads to significant oxidative stress, causing damage to vital cellular components including proteins, lipids, and DNA, which is an important contributor to this compound's antifungal activity.[2][6][15] this compound also inhibits the activity of fungal catalase and peroxidase, enzymes responsible for detoxifying ROS, thereby exacerbating oxidative stress.[4][]

Direct Membrane Damage

At higher concentrations, this compound can cause direct physicochemical damage to the fungal cell membrane, independent of its effects on sterol synthesis.[11][13] This direct action is thought to involve the interaction of the this compound molecule with the phospholipids in the membrane, leading to a rapid increase in permeability, leakage of intracellular contents, and cell lysis.[2][13] This direct damage contributes to the fungicidal, as opposed to fungistatic, effect of this compound at higher therapeutic doses.[11]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize key findings regarding its inhibitory concentrations and effects on fungal cell physiology.

Table 1: Inhibitory Concentrations of this compound

| Fungal Species | Parameter | Value | Reference |

|---|---|---|---|

| Candida albicans | Total Growth Inhibition | ~10 µg/mL | [14] |

| Candida albicans | MIC (ROS Induction) | 0.125 µg/mL | [15][17] |

| Candida albicans (CYP51) | IC50 | 0.039 µM | [19] |

| Human (CYP51) | IC50 | 0.057 µM |[19] |

Table 2: Quantified Effects of this compound on Fungal Cell Membranes

| Fungal Species | Condition | Effect | Observation | Reference |

|---|---|---|---|---|

| Candida albicans | Growth with 10 µg/mL this compound | Ergosterol Depletion | Complete absence of ergosterol in plasma membranes. | [5][11] |

| Candida albicans | Growth with 10 µg/mL this compound | Altered Membrane Fluidity | Significant increase in membrane order (reduced fluidity). | [5][11] |

| Candida albicans | Treatment with 12.5 µg/mL this compound | ROS Production | Four-fold increase in ROS levels detected. | [15][17] |

| Candida albicans | Treatment with this compound | Permeability Change | Leakage of 260-nm absorbing materials, amino acids, proteins, and inorganic cations. |[14] |

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate this compound's mechanism of action.

Protocol: Fungal Sterol Composition Analysis

This method is used to determine the effect of this compound on the sterol profile of the fungal cell membrane. It typically involves sterol extraction followed by analysis using gas chromatography (GC).

Methodology:

-

Fungal Culture: Grow fungal cells (e.g., Candida albicans) to mid-log phase in a suitable broth medium with and without a sub-lethal concentration of this compound.

-

Cell Harvesting: Harvest cells by centrifugation, wash with sterile distilled water, and determine the dry weight.

-

Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide (e.g., 20% KOH in 60% ethanol) and heat at 80-90°C for 2 hours to saponify cellular lipids.

-

Non-saponifiable Lipid Extraction: Cool the mixture and extract the non-saponifiable lipids (containing sterols) by partitioning with a non-polar solvent like n-heptane or petroleum ether. Repeat the extraction three times.

-

Solvent Evaporation: Pool the organic phases and evaporate to dryness under a stream of nitrogen gas.

-

Derivatization (Optional but Recommended): To improve volatility for GC analysis, derivatize the sterol hydroxyl groups by adding a silylating agent (e.g., BSTFA) and heating briefly.

-

Gas Chromatography (GC) Analysis: Resuspend the dried extract in a suitable solvent (e.g., hexane) and inject it into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5).

-

Data Analysis: Identify and quantify sterols by comparing retention times and peak areas to those of known ergosterol and lanosterol standards. Calculate the percentage of each sterol relative to the total sterol content.

Protocol: ROS Production Assay using Dichlorofluorescein Diacetate (DCFH-DA)

This fluorogenic assay quantifies the intracellular generation of ROS in fungal cells following exposure to this compound.[15][17]

Methodology:

-

Fungal Culture and Harvesting: Grow fungal cells to the desired growth phase, harvest by centrifugation, and wash with a suitable buffer (e.g., PBS).

-

Cell Loading with Probe: Resuspend the cells in buffer and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

This compound Treatment: Add this compound at various concentrations (including a no-drug control) to the cell suspension.

-

Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C. During this time, intracellular ROS will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Calculate the fold increase in ROS production by normalizing the fluorescence intensity of this compound-treated samples to that of the untreated control.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]

- 3. Micoral | 2% w/w | Oral Gel | মাইকোরাল ২% ওরাল জেল | ACI Limited | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effect of this compound on the structure and function of plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-fungal effect of this compound and this compound-loaded chitosan nanoparticles gels in diabetic patients with Oral candidiasis-randomized control clinical trial and microbiological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Ergosterol Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Direct membrane damage and this compound lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the mechanism of action of this compound: effect of this compound on respiration and cell permeability of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Endogenous reactive oxygen species is an important mediator of this compound antifungal effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Endogenous Reactive Oxygen Species Is an Important Mediator of this compound Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Synthesis of Imidazole Antifungal Compounds

This guide provides an in-depth exploration of imidazole antifungal agents, tailored for researchers, scientists, and professionals in drug development. It covers their historical discovery, mechanism of action, detailed synthetic pathways, and the experimental protocols used to evaluate their efficacy.

Introduction: The Advent of Imidazole Antifungals

The landscape of treating fungal infections was significantly altered in 1969 with the discovery of the first azole antifungal agents.[1] Among these, the imidazoles, characterized by a five-membered ring containing two nitrogen atoms, emerged as a prominent class.[2] These synthetic compounds marked a pivotal advancement over the then-available treatments, which were often limited to weak acids and phenolic dyes.[1] Key members of the imidazole class, such as Clotrimazole, Miconazole, and Ketoconazole, act by disrupting the integrity of the fungal cell membrane, a mechanism that offers selective toxicity against fungal pathogens with minimal harm to the host.[3][4]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal action of imidazole derivatives is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2][5] Ergosterol is analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[6][7]

Imidazole antifungals specifically target and inhibit the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[2][3][8] This enzyme is critical for the conversion of lanosterol to ergosterol.[2] The N3 atom of the imidazole ring binds to the heme iron atom of the cytochrome P450 enzyme, effectively blocking its activity.[9]

The inhibition of lanosterol 14-α-demethylase leads to two major consequences:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.

-

Accumulation of Lanosterol: The buildup of lanosterol, a sterol with a different shape and physical properties, alters membrane permeability, causing it to become "leaky."[2]

This disruption of the cell membrane leads to the leakage of essential cellular components, ultimately resulting in cell death.[2] Additionally, at high concentrations, imidazoles can cause direct membrane damage, contributing to their fungicidal effect.[10] Some studies also suggest that the buildup of toxic concentrations of hydrogen peroxide due to altered enzyme activities may contribute to cell necrosis.[5]

Synthesis of Imidazole Antifungal Compounds

The synthesis of imidazole antifungal agents typically involves the creation of a substituted imidazole core attached to various aryl groups. While specific pathways differ for each compound, a general theme involves the alkylation of the imidazole ring with a suitable electrophile.

A common approach begins with the preparation of a reactive intermediate, often a substituted trityl chloride or a similar structure, which is then coupled with the imidazole ring.

Protocol 1: Synthesis of Clotrimazole

Clotrimazole, 1-(o-chloro-α,α-diphenylbenzyl)imidazole, can be synthesized by reacting 2-chlorotriphenylmethylchloride with imidazole.[11]

-

Materials: 2-chlorotriphenylmethylchloride, imidazole, triethylamine, benzene (or a suitable hydrocarbon solvent), ethyl acetate, nitric acid, water.

-

Step 1: Preparation of 2-chlorotriphenylmethylchloride:

-

React o-chlorobenzotrichloride with benzene in the presence of a Lewis acid catalyst like aluminum trichloride.

-

The reaction mixture is heated under reflux for approximately 4 hours.

-

After cooling, the mixture is poured into a solution of concentrated hydrochloric acid and ice.

-

The organic layer is separated, washed, and the solvent is evaporated to yield 2-chlorotriphenylmethylchloride.[12]

-

-

Step 2: Reaction with Imidazole:

-

Step 3: Purification:

-

After cooling, wash the reaction mixture with water to remove triethylamine hydrochloride and excess imidazole.

-

Evaporate the benzene layer to dryness.

-

Dissolve the residue in ethyl acetate. The product can be precipitated as a nitrate salt by adding a calculated amount of nitric acid to facilitate purification.[12]

-

The purified nitrate salt is then converted back to the free base using a caustic alkali solution.

-

The final product, clotrimazole, is crystallized from a suitable solvent like acetone or methyl isobutyl ketone.[11][12]

-

Protocol 2: Synthesis of this compound

An alternative synthesis for this compound involves the intermolecular insertion of a carbenoid species to imidazole from an α-diazoketone.[13][14]

-

Materials: 2,4-dichlorobenzoic acid, triphenylphosphine, N-bromosuccinimide, diazomethane, copper (II) acetylacetonate, imidazole, sodium borohydride, 2,4-dichlorobenzyl chloride, sodium hydride, DMF.

-

Step 1: Preparation of 2,4-dichlorodiazoacetophenone (1):

-

Treat equimolar amounts of 2,4-dichlorobenzoic acid, triphenylphosphine, and a slight excess of N-bromosuccinimide in THF at 0°C for 15 minutes.

-

Add an excess of ethereal diazomethane to yield the corresponding diazoketone.[14]

-

-

Step 2: Carbenoid Insertion to Imidazole (2):

-

Add the diazoketone (1) dropwise to a suspension of copper (II) acetylacetonate and a large excess of imidazole in THF at 60°C.

-

The reaction mixture is stirred for 1 hour, then cooled and filtered. The filtrate is concentrated and purified to give 2-(1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one (2).[14]

-

-

Step 3: Reduction to Alcohol (3):

-

Reduce the ketone (2) using sodium borohydride in methanol at 0°C to yield 2-(1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-ol (3).[14]

-

-

Step 4: O-Alkylation to form this compound (6):

-

Treat the alcohol (3) with sodium hydride in dry DMF at 0°C.

-

Add 2,4-dichlorobenzyl chloride to the mixture.

-

The reaction is stirred at room temperature for 1 hour.

-

After quenching with water and extraction with ethyl acetate, the organic phase is dried and concentrated. The crude product is purified to yield this compound.[14]

-

Protocol 3: Synthesis of Ketoconazole

The synthesis of ketoconazole is a multi-step process starting from 2,4-dichlorophenacyl bromide.[15]

-

Materials: 2,4-dichlorophenacyl bromide, glycerol, benzoyl chloride, imidazole, sodium hydroxide, methanesulfonyl chloride, 1-acetyl-4-(4-hydroxyphenyl)piperazine.

-

Step 1: Ketalization: React 2,4-dichlorophenacyl bromide with glycerol to form cis-2-(2,4-dichlorophenyl)-2-bromoethyl-4-hydroxymethyl-1,3-dioxolane.[15]

-

Step 2: Protection and Imidazole Alkylation:

-

Acylate the hydroxyl group of the product from Step 1 with benzoyl chloride for protection.

-

Alkylate the resulting compound with imidazole.[15]

-

-

Step 3: Deprotection and Mesylation:

-

Remove the benzoyl protecting group via alkaline hydrolysis.

-

React the resulting alcohol with methanesulfonyl chloride to form a mesylate intermediate.[15]

-

-

Step 4: Final Coupling:

-

Alkylate 1-acetyl-4-(4-hydroxyphenyl)piperazine with the mesylate from Step 3 to yield the final product, ketoconazole.[15]

-

Quantitative Analysis of Antifungal Activity

The efficacy of antifungal compounds is quantified using susceptibility testing. The most common metric is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a specific incubation period.[16] Another metric, IC50 , represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antifungal Activity (MIC) of Imidazole Derivatives against Candida albicans

| Compound | Derivative/Modification | MIC (µg/mL) | Reference |

| This compound | - | 0.057 (IC50, µM) | [17] |

| Clotrimazole Analog (1c) | 1-triphenylmethyl-imidazole | 100% inhibition | [18] |

| Clotrimazole Analog (2c) | 1-(4-methoxyphenyl)-diphenylmethyl-imidazole | 70-75% inhibition | [18] |

| Biphenyl Imidazole (12g) | N/A | 0.03125 - 2 | [19] |

| Biphenyl Imidazole (19b) | N/A | 0.03125 - 2 | [19] |

| Dienone Imidazole (31) | N/A | Strong, broad-spectrum | [20] |

| Dienone Imidazole (42) | N/A | Strong, broad-spectrum | [20] |

Note: Direct comparison of MIC values should be done cautiously as testing conditions (e.g., pH, medium, incubation time) can vary between studies.[21][22]

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.[16][21]

This method is widely used to determine the MIC of antifungal agents against yeast.[23]

-

Materials: 96-well microtiter plates, RPMI-1640 broth medium (buffered to pH 7.0 with MOPS), fungal inoculum, antifungal stock solutions, spectrophotometer.

-

Step 1: Inoculum Preparation:

-

Culture the yeast isolate on agar plates.

-

Prepare a suspension of the yeast in sterile saline.

-

Adjust the suspension turbidity using a spectrophotometer to a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL in RPMI-1640 medium.[24]

-

-

Step 2: Plate Preparation:

-

Prepare serial two-fold dilutions of the antifungal drug in the microtiter plate wells using RPMI-1640 medium. The final volume in each well should be 100 µL.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

-

Step 3: Inoculation:

-

Add 100 µL of the standardized yeast inoculum to each well, bringing the final volume to 200 µL.

-

-

Step 4: Incubation:

-

Step 5: Reading the MIC:

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% inhibition for azoles against yeasts) compared to the drug-free growth control. The endpoint can be read visually or with a microplate reader.[16]

-

Conclusion and Future Directions

Imidazole antifungals represent a cornerstone in the management of fungal infections. Their mechanism of action, centered on the targeted inhibition of ergosterol biosynthesis, provides a selective and effective means of combating fungal pathogens. The synthetic routes to these compounds are well-established, allowing for the generation of diverse derivatives. However, the rise of antifungal resistance necessitates the continued discovery and development of new agents.[20] Future research will likely focus on synthesizing novel imidazole derivatives with enhanced potency, broader spectrum of activity, and the ability to overcome existing resistance mechanisms. Structure-activity relationship (SAR) studies and molecular docking will continue to be invaluable tools in the rational design of the next generation of imidazole antifungals.[19][22]

References

- 1. Discovery [ch.ic.ac.uk]

- 2. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Imidazole - Wikipedia [en.wikipedia.org]

- 10. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 12. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of this compound and Analogs Through a Carbenoid Intermediate [scielo.org.mx]

- 15. Ketoconazole synthesis - chemicalbook [chemicalbook.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antifungal agents. 10. New derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, synthesis, anti-candida activity, and quantitative structure-analysis relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Miconazole: Ergosterol Biosynthesis Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Miconazole, a synthetic imidazole antifungal agent, has been a cornerstone in the treatment of superficial and cutaneous fungal infections for several decades. Its primary mode of action, shared with other azole antifungals, is the potent and specific inhibition of ergosterol biosynthesis, a crucial pathway for maintaining the integrity and functionality of the fungal cell membrane. This technical guide provides a detailed examination of this core mechanism, focusing on the molecular target, the biochemical consequences of its inhibition, and the quantitative measures of this compound's efficacy. Furthermore, it outlines standardized experimental protocols for assessing antifungal susceptibility and quantifying the effects on ergosterol levels, offering a comprehensive resource for researchers in mycology and drug development.

Introduction

Ergosterol is the predominant sterol in the fungal cell membrane, where it plays a role analogous to that of cholesterol in mammalian cells. It is essential for regulating membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-enzyme pathway that is highly conserved among fungi. Because this pathway is absent in humans, its components serve as ideal targets for selective antifungal therapy.

This compound is a broad-spectrum imidazole antifungal that exploits this pathway.[1] Its primary mechanism involves the disruption of ergosterol synthesis, leading to a fungistatic effect at low concentrations and a fungicidal effect at higher concentrations.[1] A key advantage of this compound is that despite its long-term and widespread use, the development of resistance in fungal species remains relatively low.[1][2] This guide delves into the technical details of how this compound achieves its antifungal effect by targeting a critical enzyme in the ergosterol biosynthesis pathway.

The Ergosterol Biosynthesis Pathway

The synthesis of ergosterol from acetyl-CoA is an energy-intensive process involving over 20 enzymes, which can be broadly divided into three main stages. This pathway is fundamental for fungal viability.

-

Mevalonate Pathway: Acetyl-CoA is converted to farnesyl pyrophosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP are condensed to form squalene, catalyzed by squalene synthase (Erg9).

-

Post-Squalene Synthesis (Late Pathway): Squalene undergoes epoxidation to form 2,3-oxidosqualene, which is then cyclized to produce lanosterol. Lanosterol, the first sterol intermediate, then undergoes a series of demethylation, desaturation, and reduction reactions to yield the final product, ergosterol.

A critical and rate-limiting step in this late pathway is the C14-demethylation of lanosterol, a reaction catalyzed by the enzyme lanosterol 14α-demethylase.

This compound's Primary Mode of Action

Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary molecular target of this compound and all azole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[3] This enzyme is essential for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the formation of ergosterol.

This compound's inhibitory action is mediated by its imidazole ring, which binds to the heme iron atom in the active site of the fungal CYP51 enzyme. This binding is a tight, non-covalent interaction that effectively blocks the substrate (lanosterol) from accessing the catalytic site, thereby halting the demethylation process. The selectivity of azoles for the fungal enzyme over its human homolog is a key factor in their therapeutic utility, although some older imidazoles like this compound can show a degree of inhibition towards human CYP enzymes.[3][4]

Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by this compound has two major downstream effects on the fungal cell:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol. The resulting ergosterol-deficient membrane is unable to properly regulate fluidity and permeability.

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of lanosterol and other 14α-methylated precursor sterols.[1] The incorporation of these bulky, misshapen sterols into the fungal membrane disrupts its structure, impairs the function of integral membrane proteins (such as those involved in nutrient transport and cell wall synthesis), and ultimately leads to the arrest of fungal growth.

At higher concentrations, the severe membrane stress caused by these effects, potentially coupled with secondary mechanisms like the induction of reactive oxygen species, results in cell death.[1]

Quantitative Analysis of this compound's Efficacy

The effectiveness of this compound is quantified through in vitro susceptibility testing and direct enzyme inhibition assays.

In Vitro Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. It is a standard measure of antifungal potency. This compound consistently demonstrates potent activity against a wide range of Candida species, including those resistant to other azoles like fluconazole.[5]

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound against Candida Species

| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | 0.004 - 1.0 | 0.12 | [2][5] |

| Candida glabrata | 0.016 - 32 | 0.5 | [5][6] |

| Candida parapsilosis | 0.016 - 32 | 0.12 | [5][6] |

| Candida tropicalis | 0.016 - 32 | 0.12 | [5][6] |

| Candida krusei | 0.03 - 1.0 | 0.5 | [5] |

| Fluconazole-Resistant Strains | N/A | 0.5 | [5] |

MIC90: The concentration required to inhibit the growth of 90% of the tested isolates.

Enzyme Inhibition Assays

The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biochemical function, in this case, the activity of the CYP51 enzyme. Studies comparing the inhibitory effect of this compound on fungal and human CYP51 highlight its selectivity.

Table 2: IC50 Values of this compound for Lanosterol 14α-demethylase (CYP51)

| Enzyme Source | IC50 (µM) | Reference(s) |

| Candida albicans CYP51 | 0.057 | [3][4] |

| Human CYP51 | 0.057 | [3][4] |

Note: While this compound is highly effective against fungal CYP51, these data indicate it is also a potent inhibitor of the human homolog, which is consistent with its primary use as a topical agent to limit systemic exposure and potential side effects.[3][4] Dissociation constant (Kd) values for this compound binding to C. albicans CYP51 have been reported in the range of 10 to 26 µM.[7]

Key Experimental Protocols

Standardized methodologies are crucial for obtaining reproducible data in antifungal research. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing.[8][9]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of antifungal agents against yeasts.[9][10]

Protocol: Broth Microdilution for Yeasts (CLSI M27) [9]

-

Media Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).

-

Antifungal Dilution: Perform serial two-fold dilutions of this compound in the medium in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the RPMI medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the wells.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate, including a drug-free growth control well. Incubate the plate at 35°C for 24-48 hours.

-

MIC Reading: Determine the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control.

Quantification of Ergosterol Content

Quantifying the reduction in cellular ergosterol is a direct method to assess the biochemical impact of this compound. This is typically achieved by solvent extraction followed by High-Performance Liquid Chromatography (HPLC).[11][12][13]

Protocol: Ergosterol Extraction and HPLC Quantification

-

Cell Culture and Treatment: Grow fungal cultures to the mid-logarithmic phase and expose them to various concentrations of this compound (and a no-drug control) for a defined period.

-

Harvest and Saponification: Harvest the fungal cells by centrifugation, wash, and determine the dry weight. Resuspend the cell pellet in alcoholic potassium hydroxide (e.g., 25% KOH in ethanol) and incubate at 80-85°C for 1-2 hours to saponify cellular lipids and release sterols.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding water and a non-polar solvent like n-hexane or n-heptane. Vortex vigorously and separate the phases by centrifugation.

-

Sample Preparation: Collect the organic (upper) phase containing the sterols and evaporate it to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for HPLC (e.g., methanol or isopropanol).

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column and a UV detector. Ergosterol is typically detected at 282 nm.

-

Quantification: Calculate the ergosterol concentration by comparing the peak area from the sample to a standard curve generated with known concentrations of pure ergosterol.[13]

Conclusion

This compound's primary mode of action is the highly effective inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted inhibition leads to ergosterol depletion and the accumulation of toxic methylated sterols, which collectively disrupt the fungal cell membrane's structure and function, ultimately inhibiting growth and causing cell death. The quantitative data from MIC and IC50 assays confirm its potent antifungal activity. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the mechanisms of azole antifungals and develop novel therapeutic strategies. Understanding this core mechanism at a technical level is essential for the continued effective use of this compound and for the rational design of next-generation antifungal agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Repeated Exposure of Candida spp. to this compound Demonstrates No Development of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal activity of this compound against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound activity against Candida biofilms developed on acrylic discs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 10. medicallabnotes.com [medicallabnotes.com]

- 11. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders [mdpi.com]

- 13. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

In-depth analysis of Miconazole's effect on cytochrome P450 in fungi

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate interaction between the antifungal agent miconazole and the fungal cytochrome P450 (CYP450) system. The primary focus is on this compound's potent inhibition of a key fungal enzyme, lanosterol 14α-demethylase (CYP51), and the subsequent cascade of effects on fungal cell physiology. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: Inhibition of Fungal CYP51

This compound, an imidazole antifungal agent, exerts its primary fungistatic and, at higher concentrations, fungicidal activity by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.[1][2] The key enzyme in this pathway inhibited by this compound is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[2][3]

This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[4][5] this compound's imidazole ring binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[3] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterols, such as lanosterol and 24-methylenedihydrolanosterol.[2][6]

The consequences of this disruption are multifaceted:

-

Altered Membrane Fluidity and Permeability: The substitution of ergosterol with methylated precursors disrupts the normal packing of phospholipids, leading to increased membrane fluidity and permeability.[6] This can result in the leakage of essential intracellular components.

-

Impaired Enzyme Function: The altered membrane environment adversely affects the function of membrane-bound enzymes that are crucial for various cellular processes.

-

Inhibition of Fungal Growth and Proliferation: The culmination of these effects leads to the inhibition of fungal growth and, in many cases, cell death.

Beyond its primary action on CYP51, this compound has been reported to have additional antifungal mechanisms, including the induction of reactive oxygen species (ROS) and direct destabilization of the plasma membrane.[3]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound's inhibitory effect on cytochrome P450 enzymes has been quantified through the determination of half-maximal inhibitory concentration (IC50) values. These values provide a standardized measure for comparing the inhibitory strength of a compound against a specific enzyme.

Table 1: IC50 Values of this compound Against Fungal and Human Cytochrome P450 Enzymes

| Enzyme Target | Fungal Species/System | IC50 (µM) | Reference(s) |

| Lanosterol 14α-demethylase (CYP51) | Candida albicans | 0.057 | [5] |

| Lanosterol 14α-demethylase (CYP51) | Trypanosoma cruzi | 0.057 | [7][8] |

| CYP2C9 | Human Liver Microsomes | 2.0 | [7][9] |

| CYP2C19 | Human Liver Microsomes | 0.33 | [7][9] |

Note: Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on fungal cytochrome P450 and sterol biosynthesis.

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of the CYP51 enzyme.

3.1.1. Radiometric Assay

Principle: This method utilizes a radiolabeled substrate, such as [³H]lanosterol, to quantify the enzymatic activity of CYP51 by measuring the formation of the radiolabeled product.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant fungal CYP51, a cytochrome P450 reductase (CPR), a source of NADPH (e.g., an NADPH regenerating system), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) in a microcentrifuge tube.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with solvent only should be included.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]lanosterol.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., ethanolic KOH) for saponification of lipids. Extract the sterols from the mixture using an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the radioactivity in the substrate and product spots/peaks using a scintillation counter or a radio-HPLC detector.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

3.1.2. Fluorescence-Based Assay

Principle: This high-throughput method employs a fluorogenic substrate that becomes fluorescent upon being metabolized by CYP51. The inhibition of the enzyme by this compound results in a decrease in the fluorescent signal.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant fungal CYP51, cytochrome P450 reductase, an NADPH regenerating system, and a fluorogenic CYP51 substrate (e.g., a derivative of 7-benzyloxy-4-(trifluoromethyl)coumarin) in a suitable assay buffer.

-

Assay Plate Preparation: In a 96-well microplate, add the assay buffer, CYP51, and CPR to each well.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (no inhibitor and no enzyme).

-

Pre-incubation: Pre-incubate the plate at 37°C for a short duration.

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time plot) for each well. Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value as described for the radiometric assay.[7][8]

Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the sterol composition of fungal cells after treatment with this compound.

Principle: Fungal lipids, including sterols, are extracted from the cells, saponified to release free sterols, and then derivatized to make them volatile for GC-MS analysis. GC separates the different sterols, and MS provides their identification and quantification.

Methodology:

-

Fungal Culture and Treatment: Grow the fungal strain of interest in a suitable liquid medium to the desired growth phase. Treat the culture with a specific concentration of this compound for a defined period. A control culture without this compound should be run in parallel.

-

Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with distilled water.

-

Saponification: Resuspend the cell pellet in an alcoholic solution of a strong base (e.g., 20% w/v KOH in 60% v/v ethanol) and heat at a high temperature (e.g., 80°C) for a set time (e.g., 1-2 hours) to saponify the lipids and break open the cells.

-

Non-saponifiable Lipid Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) from the mixture using an organic solvent such as n-heptane or petroleum ether. Repeat the extraction multiple times to ensure complete recovery.

-

Drying and Derivatization: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen. To make the sterols volatile for GC analysis, derivatize them by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heating (e.g., at 60°C for 30 minutes).

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

-

Gas Chromatography (GC): Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of different sterols.

-

Mass Spectrometry (MS): Operate the mass spectrometer in electron ionization (EI) mode. Identify the sterols by comparing their retention times and mass spectra with those of known standards and by fragmentation pattern analysis.

-

-

Data Analysis: Quantify the relative amounts of ergosterol and the accumulated methylated sterols (e.g., lanosterol) by integrating the peak areas of their corresponding chromatogram signals.[11][12]

Visualizing the Impact: Pathways and Workflows

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

The following diagram illustrates the major steps in the fungal ergosterol biosynthesis pathway, highlighting the critical role of lanosterol 14α-demethylase (CYP51) and the inhibitory action of this compound.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ELISA Lanosterol 14-alpha demethylase (CYP51A1) | cbm15 [cbm15.com]

- 12. mdpi.com [mdpi.com]

The Role of Farnesol Accumulation in Miconazole's Antifungal Activity: A Technical Guide

Abstract: Miconazole, a widely used imidazole antifungal agent, exerts its primary effect by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. A significant, yet often secondary, consequence of this inhibition is the intracellular accumulation of farnesol, the first eukaryotic quorum-sensing molecule identified. This technical guide provides an in-depth examination of how this compound-induced farnesol accumulation contributes significantly to its overall antifungal efficacy against pathogens like Candida albicans. We will explore the molecular mechanisms, detail the signaling pathways affected by farnesol, present relevant quantitative data, and outline key experimental protocols for researchers in mycology and drug development.

This compound's Primary Mechanism of Action

This compound's antifungal activity is multifaceted, stemming primarily from its ability to disrupt the fungal cell membrane and induce oxidative stress.

Inhibition of Ergosterol Biosynthesis

The principal mechanism of all azole antifungals, including this compound, is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase, which is encoded by the ERG11 gene.[1][2][3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol in the fungal sterol biosynthesis pathway.[5][6] The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors compromise the integrity and fluidity of the fungal cell membrane.[2][7][8] This disruption leads to increased permeability, leakage of essential intracellular components like cations and low molecular weight proteins, and ultimately, the cessation of fungal growth (fungistatic effect).[1][7]

Induction of Oxidative Stress

Unique among many azoles, this compound also inhibits fungal catalase and peroxidase enzymes.[2][7] This action impairs the fungus's ability to detoxify reactive oxygen species (ROS), leading to a toxic intracellular accumulation of hydrogen peroxide.[2] The buildup of ROS causes widespread damage to intracellular organelles and macromolecules, ultimately triggering cell necrosis and contributing a fungicidal effect against several fungal species.[2][7]

Farnesol Accumulation: A Key Consequence of Ergosterol Pathway Inhibition

The ergosterol biosynthesis pathway involves a series of enzymatic steps starting from acetyl-CoA. A key intermediate in this pathway is farnesyl diphosphate (FPP). In Candida albicans, FPP is dephosphorylated to produce farnesol.[9][10] When this compound blocks the pathway downstream of FPP by inhibiting 14α-lanosterol demethylase, FPP accumulates. This surplus FPP is then shunted towards the production of farnesol, leading to a significant increase in its intracellular and extracellular concentrations.[11][12][13] Studies have shown that various azole antifungals, including fluconazole, ketoconazole, and this compound, can increase farnesol production by 10- to 45-fold.[11]

Farnesol's Multifaceted Antifungal Contributions

The accumulation of farnesol is not a passive side effect but an active contributor to this compound's antifungal power. Farnesol functions as a signaling molecule that targets key virulence traits and cell survival pathways in C. albicans.

Quorum Sensing and Morphogenesis Inhibition

Farnesol is a quorum-sensing molecule that allows C. albicans cells to regulate their morphology based on population density.[14][15] A critical virulence factor for C. albicans is its ability to switch from a budding yeast form to a filamentous hyphal form, which is essential for tissue invasion and biofilm formation.[9] Accumulated farnesol inhibits this yeast-to-hyphae transition, thereby preventing the formation of biofilms, which are notoriously resistant to antimicrobial agents.[1][7][14][15]

This inhibition is mediated, at least in part, through the suppression of the Ras1-cAMP-Efg1 signaling pathway.[16][17][18] Farnesol is thought to interfere with the activity of this pathway, which is a central regulator of hyphal development, thereby locking the fungus in the less virulent yeast form.[16][19][20]

Induction of Apoptosis

At the higher concentrations that can result from this compound treatment, farnesol is cytotoxic and acts as a pro-apoptotic agent in C. albicans.[9][21][22] The mechanism of farnesol-induced apoptosis involves several cellular events:

-

ROS Accumulation: Farnesol targets mitochondria, leading to increased production of reactive oxygen species.[9][21]

-

Mitochondrial Degradation: The oxidative stress contributes to the degradation of mitochondria.[9][21]

-

Metacaspase Activation: Farnesol induces the upregulation and activation of the C. albicans metacaspase, Mca1p, a distant homolog of mammalian caspases that executes the apoptotic program.[9][21][23]

This programmed cell death pathway provides a potent fungicidal mechanism that complements the fungistatic effects of ergosterol depletion.

Inhibition of Drug Efflux Pumps

Farnesol has also been reported to inhibit the activity of drug efflux ABC transporters in Candida, specifically CaCdr1p and CaCdr2p.[1] These pumps are a major mechanism of azole resistance, as they actively remove the drug from the cell. By inhibiting these pumps, farnesol may potentiate the activity of this compound, helping to maintain effective intracellular drug concentrations.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the antifungal activity of this compound and the effective concentrations of farnesol.

Table 1: Antifungal Activity of this compound against Candida Species

| Candida Species | This compound MIC₉₀ (µg/mL) | Reference |

|---|---|---|

| C. albicans | 0.12 | [24] |

| C. krusei | 0.12 | [24] |

| C. glabrata | 0.12 | [24] |

| C. tropicalis | 0.12 | [24] |

| C. parapsilosis | 0.12 | [24] |

| C. dubliniensis | 0.12 | [24] |

| Fluconazole-Resistant Strains (mixed species) | 0.5 | [24] |

(MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates)

Table 2: Effective Concentrations of Farnesol for Biological Effects in C. albicans

| Biological Effect | Farnesol Concentration | Reference(s) |

|---|---|---|

| Inhibition of Biofilm Formation | 30 - 300 µM | [15] |

| Inhibition of Yeast-to-Hyphae Transition | ≥ 240 - 300 µM | [25][26] |

| Growth Inhibition (Aspergillus nidulans) | 10 µM | [27] |

| Significant Growth Inhibition (Candida auris) | 100 - 300 µM | [28] |

| Induction of Apoptosis | Cytotoxic concentrations vary by species/conditions |[9][21] |

Key Experimental Protocols

This section provides condensed methodologies for key experiments relevant to the study of this compound and farnesol.

Quantification of Farnesol by Gas Chromatography (GC)

This protocol allows for the measurement of both intracellular and extracellular farnesol.

-

Sample Harvest: Grow Candida albicans cultures to the desired phase. For analysis, separate samples into three groups: whole culture, supernatant (cell-free medium after centrifugation), and cell pellet.[29][30]

-

Lysis and Extraction: Avoid analyte loss from filtration or evaporation. Perform a simultaneous cell lysis and liquid-liquid extraction by adding ethyl acetate directly to the samples. Vortex vigorously to lyse cells and extract lipophilic molecules like farnesol.[30][31]

-

Phase Separation: Centrifuge the samples to separate the organic (ethyl acetate) and aqueous phases. Carefully collect the upper organic phase containing the farnesol.

-

GC-FID Analysis: Inject the organic phase into a gas chromatograph equipped with a Flame Ionization Detector (FID). Use a suitable column (e.g., a polar capillary column) and a temperature gradient optimized for sesquiterpene alcohol separation.[29]

-

Quantification: Compare the peak area of farnesol in the samples to a standard curve generated from known concentrations of a pure farnesol standard to determine the concentration. The detection limit for farnesol using this method can be as low as 0.09 µM.[30][31]

Antifungal Susceptibility Testing (MIC Determination)

The Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal drugs against yeasts.[32][33][34]

-

Drug Dilution: Prepare a series of 2-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculum Preparation: Grow the Candida isolate on agar to ensure purity and viability. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. Incubate the plate at 35°C for 24-48 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant diminution (typically ≥50%) of growth compared to the growth control well. Reading can be done visually or with a spectrophotometer.

Assessment of Farnesol-Induced Apoptosis

Multiple assays can be used to confirm that cell death is occurring via apoptosis.

-

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][21]

-

Treat C. albicans cells with farnesol.

-

Fix and permeabilize the cells.

-

Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Analyze cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.[9]

-

-

Caspase Activation Assay: This assay measures the activity of metacaspase Mca1p.[9][35]

-

Prepare cell lysates from farnesol-treated and untreated control cells.

-

Incubate the lysates with a specific fluorogenic or luminogenic caspase substrate.

-

Cleavage of the substrate by active caspases releases a signal that can be measured with a fluorometer or luminometer. An increased signal in treated cells indicates caspase activation.[9]

-

-

ROS Accumulation: Use a fluorescent probe like Dihydrorhodamine 123 or 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). These probes are non-fluorescent until oxidized by ROS within the cell, after which they can be detected by flow cytometry or fluorescence microscopy.[21]

Conclusion and Future Directions

The antifungal activity of this compound is a prime example of a multi-pronged attack. While its primary inhibition of ergosterol synthesis is a powerful fungistatic mechanism, the resulting accumulation of farnesol unleashes a secondary wave of antifungal effects. Farnesol actively suppresses key virulence factors, such as the yeast-to-hyphae transition and biofilm formation, while simultaneously triggering a programmed cell death pathway.[1][9][15] This dual-action model, where the primary drug mechanism induces the production of a secondary bioactive molecule, helps explain the high efficacy of this compound.

For researchers and drug development professionals, these findings highlight several promising avenues. Understanding the regulation of the farnesol biosynthesis pathway could lead to novel strategies for potentiating existing azole drugs. Furthermore, farnesol itself and its more stable analogs represent potential therapeutic agents that could be used in combination with traditional antifungals to combat drug-resistant fungal infections and disrupt resilient biofilms.[25][26][28] A deeper exploration of the interplay between ergosterol pathway inhibitors and quorum-sensing molecules will be critical for developing the next generation of antifungal therapies.

References

- 1. This compound | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a pharmacological barrier to skin fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Effects of this compound and dodecylimidazole on sterol biosynthesis in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mdpi.com [mdpi.com]

- 9. Farnesol-Induced Apoptosis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Candida albicans biofilm formation by farnesol, a quorum-sensing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cellular interactions of farnesol, a quorum-sensing molecule produced by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Roles of Ras1 Membrane Localization during Candida albicans Hyphal Growth and Farnesol Response - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Farnesol-induced apoptosis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. research.vu.nl [research.vu.nl]

- 23. researchgate.net [researchgate.net]

- 24. Antifungal activity of this compound against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 28. Frontiers | In vitro and in vivo Effect of Exogenous Farnesol Exposure Against Candida auris [frontiersin.org]

- 29. researchgate.net [researchgate.net]

- 30. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. academic.oup.com [academic.oup.com]

- 33. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Farnesol, a Quorum-Sensing Molecule of Candida albicans Triggers the Release of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Studies on Miconazole's Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole, a synthetic imidazole derivative, is a well-established broad-spectrum antifungal agent used extensively in topical formulations for the treatment of superficial mycotic infections.[1][2][3][4][5][6] Beyond its antimycotic properties, preliminary studies have consistently demonstrated that this compound also possesses significant antibacterial activity, particularly against a range of Gram-positive bacteria.[2][3][4][5][7][8] This dual-action capability makes it a compound of interest for the topical treatment of skin and soft tissue infections, which are often caused by Gram-positive pathogens, including antibiotic-resistant strains.[1][5] This guide provides an in-depth analysis of the existing preliminary data, focusing on quantitative efficacy, experimental methodologies, and the proposed mechanisms of action.

Mechanism of Action

While the primary mechanism of this compound has been extensively studied in fungi, its antibacterial action is also a subject of investigation.

Antifungal Mechanism: this compound's principal mode of action against fungi is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase.[2][7][8][9] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7] By disrupting ergosterol synthesis, this compound leads to the accumulation of toxic methylated sterols, which alters the membrane's integrity and permeability.[6][7] This disruption results in the leakage of essential intracellular components and ultimately leads to cell death.[2][7] Additionally, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells, causing oxidative damage that contributes to its fungicidal effect.[6][7]

Antibacterial Activity: While the precise antibacterial mechanism is not as well-defined, it is suggested that this compound's efficacy against Gram-positive bacteria also involves the disruption of the cell membrane.[7] Its ability to interfere with membrane composition and function is a plausible explanation for its observed antibacterial properties. This dual activity against both fungi and Gram-positive bacteria makes this compound a valuable agent in treating mixed infections of the skin.[5]

Caption: Proposed mechanism of this compound against Gram-positive bacteria.

Quantitative Data: In Vitro Susceptibility

The antibacterial efficacy of this compound has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs). The data from various studies are summarized below.

Table 1: MIC of this compound against various Gram-positive bacteria.

| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Wild Type | 0.78 - 6.25 | [1][5] |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.78 - 6.25 | [1][5] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.78 - 6.25 | [1][5] |

| Staphylococcus aureus | Fusidic Acid-Resistant (FRSA) | 0.78 - 6.25 | [1][5] |

| Staphylococcus spp. | Wild Type | 0.78 - 6.25 | [1][5] |

| Streptococcus spp. | Wild Type | 0.78 - 6.25 | [1][5] |

| Streptococcus pyogenes | Wild Type | 0.78 - 1.563 | [1][5] |

| Enterococcus spp. | Wild Type | 0.78 - 6.25 | [1][5] |